molecular formula C11H14BrNO2 B8391536 2-bromo-6-[(2-tetrahydro-2H-pyranyloxy)methyl]pyridine

2-bromo-6-[(2-tetrahydro-2H-pyranyloxy)methyl]pyridine

Cat. No.: B8391536
M. Wt: 272.14 g/mol
InChI Key: YMDKQGMLXQUFKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-bromo-6-[(2-tetrahydro-2H-pyranyloxy)methyl]pyridine is a chemical compound that belongs to the class of bromopyridines. It is characterized by the presence of a bromine atom at the 6th position of the pyridine ring and a tetrahydropyran-2-yl group attached via an oxymethyl linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-6-[(2-tetrahydro-2H-pyranyloxy)methyl]pyridine typically involves the bromination of 2-[(tetrahydropyran-2-yl)oxymethyl]pyridine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction conditions often require controlled temperatures to ensure selective bromination at the desired position .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to handle the reagents and reaction conditions efficiently .

Chemical Reactions Analysis

Types of Reactions

2-bromo-6-[(2-tetrahydro-2H-pyranyloxy)methyl]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-bromo-6-[(2-tetrahydro-2H-pyranyloxy)methyl]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-bromo-6-[(2-tetrahydro-2H-pyranyloxy)methyl]pyridine depends on its application. In organic synthesis, it acts as a precursor or intermediate, participating in various reactions to form desired products. In medicinal chemistry, its mechanism would be related to the biological activity of the final compound synthesized from it .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-bromo-6-[(2-tetrahydro-2H-pyranyloxy)methyl]pyridine is unique due to the presence of the tetrahydropyran-2-yl group, which can influence its reactivity and the types of reactions it can undergo. This makes it a versatile intermediate in the synthesis of various complex molecules.

Properties

Molecular Formula

C11H14BrNO2

Molecular Weight

272.14 g/mol

IUPAC Name

2-bromo-6-(oxan-2-yloxymethyl)pyridine

InChI

InChI=1S/C11H14BrNO2/c12-10-5-3-4-9(13-10)8-15-11-6-1-2-7-14-11/h3-5,11H,1-2,6-8H2

InChI Key

YMDKQGMLXQUFKH-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)OCC2=NC(=CC=C2)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-Bromopyridine-6-methanol (prepared as described in Tetrahedron Lett., 1996, 50, 2537) (5 g, 26.5 mmol) was added to a solution of dihydropyran (2.65 ml, 29.2 mmol), and p-toluenesulfonic acid (506 mg, 2.7 mmol) in dichloromethane (150 ml) at room temperature under nitrogen. After 24 h, the mixture was washed with sodium carbonate solution (×1) and water (×1), dried (MgSO4), evaporated in vacuo and the residue flash chromatographed on silica gel, eluting with 10% ethyl acetate/hexane to give the title-compound (6.04 g, 84%), 1H NMR (250 MHz, CDCl3) δ 1.5-1.9 (6H, m, 3 of CH2), 3.56 (1H, m, CH2O), 3.88 (1H, m, CH2O), 4.62 (1H, d, J=14.2 Hz, CH2O), 4.76 (1H, t, J=3.4 Hz, CHO), 4.93 (1H, d, J=14.6 Hz, CH2O), 7.37 (1H, d, J=7.6 Hz, Ar—H), 7.46 (1H, d, J=6.6 Hz, Ar—H), 7.56 (1H, t, J=7.6 Hz, Ar—H); MS (ES30) m/e 272 [MH]+.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2.65 mL
Type
reactant
Reaction Step One
Quantity
506 mg
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Yield
84%

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